![molecular formula C26H28N4O2 B2540684 1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900293-08-5](/img/structure/B2540684.png)
1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
The compound "1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of azahetarylcaboxylic acids, which are of interest due to their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do explore closely related compounds within the pyrido[1,2-a]pyrimidine class, which are synthesized for their analgesic and antithrombotic properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, resulting in a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the thermal fusion of enamine with ureas to yield pyrido[4,3-d]pyrimidine-2,4-diones, which exhibit antithrombotic effects . These methods highlight the versatility in synthesizing pyrido[1,2-a]pyrimidine derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The structure of the synthesized compounds is confirmed using elemental analysis and NMR 1H spectroscopy. The aromatic protons of the pyrido-pyrimidine nuclei are shifted downfield, forming a typical AMX spin system, while the aromatic protons of the benzylamide fragments are shifted upfield . These structural analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Chemical modifications, such as methylation at position 8 in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule, have been explored to enhance analgesic properties. This modification led to increased biological activity, particularly for para-substituted derivatives . Such chemical reactions are significant for optimizing the biological effects of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are not directly discussed in the provided papers. However, the analgesic properties of the synthesized N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were evaluated using the "acetic acid writhings" model, indicating their potential as pain-relieving agents . The antithrombotic properties of the pyrido[4,3-d]pyrimidine-2,4-diones were also highlighted, suggesting a favorable cerebral and peripheral effect . These properties are essential for the development of new pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-oxo-tetrahydropyrimidines involves reactions with enamino-nitriles and various aldehydes to produce analogous compounds, showcasing the chemical versatility of this class. These reactions highlight the utility of cyclohexanone and other ketones in creating diverse pyrimidine derivatives under basic conditions (Schramm, Schmitz, & Gründemann, 1984).
Biological Activities
The antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives was explored through the synthesis of compounds characterized by various spectroscopic techniques. These compounds demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating potential applications in antimicrobial therapy (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Antihypertensive and Analgesic Activities
Dihydropyrimidines have been synthesized for their biological activities, including antihypertensive effects. These studies demonstrate the compound's potential in developing new therapeutic agents with improved activity and reduced toxicity (Rana, Kaur, & Kumar, 2004). Similarly, the analgesic properties of enaminones were explored through crystal structure determination, shedding light on their potential as anticonvulsant agents (Kubicki, Bassyouni, & Codding, 2000).
properties
IUPAC Name |
6-benzyl-N-cyclohexyl-N-ethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-2-28(20-13-7-4-8-14-20)26(32)22-17-21-24(30(22)18-19-11-5-3-6-12-19)27-23-15-9-10-16-29(23)25(21)31/h3,5-6,9-12,15-17,20H,2,4,7-8,13-14,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPBQBFDOVILMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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